molecular formula C24H16 B1591875 9-(Naphthalen-1-yl)anthracene CAS No. 7424-70-6

9-(Naphthalen-1-yl)anthracene

Cat. No.: B1591875
CAS No.: 7424-70-6
M. Wt: 304.4 g/mol
InChI Key: YPNZWHZIYLWEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a naphthalene moiety attached at the 9-position. This compound is known for its luminescent properties, making it useful in various applications, particularly in organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This method uses a palladium catalyst to couple a naphthylboronic acid with a bromoanthracene derivative under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Suzuki coupling reaction. This involves using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated anthracene derivatives.

    Substitution: Nitrated or halogenated anthracene compounds.

Scientific Research Applications

Chemistry: 9-(Naphthalen-1-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its luminescent properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in bioimaging and as fluorescent probes .

Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as a host material in the emissive layer. Its stability and luminescent properties contribute to the efficiency and longevity of these devices .

Comparison with Similar Compounds

  • 9,10-Di(naphthalen-1-yl)anthracene
  • 9-(Naphthalen-2-yl)anthracene
  • 9-(Phenyl)anthracene

Comparison: 9-(Naphthalen-1-yl)anthracene is unique due to its specific substitution pattern, which affects its photophysical properties. Compared to 9,10-Di(naphthalen-1-yl)anthracene, it has a different absorption and emission spectrum, making it suitable for different applications in OLEDs and other photonic devices .

Properties

IUPAC Name

9-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZWHZIYLWEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594295
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-70-6
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A Grignard reagent was prepared from 1-bromonaphthalene and magnesium in diethyl ether under an inert atmosphere. The reagent was reacted with 9-anthrone. The reaction was quenched with hydrochloric acid, and the mixture was purified as usual, to give the desired 9-α-naphthylanthracene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.